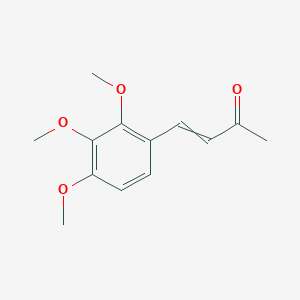
4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one
説明
4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one (CAS: 119101-22-3) is an α,β-unsaturated ketone characterized by a phenyl ring substituted with methoxy groups at the 2-, 3-, and 4-positions. Its molecular formula is C₁₃H₁₆O₄, with a molar mass of 236.26 g/mol. Key identifiers include:
特性
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWROTZMPJSYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone group to butanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the butenone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Butanol derivatives.
Substitution: Halogenated or aminated derivatives of the original compound.
科学的研究の応用
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a substrate in various catalytic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of arylbutenones are highly dependent on the position and number of substituents on the phenyl ring. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Selected Arylbutenones
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (OCH₃) enhance electron density on the phenyl ring, influencing reactivity and binding in biological systems. Nitro groups (NO₂), conversely, reduce electron density, increasing electrophilicity .
- Substituent Position : The 3,4,5-trimethoxy derivative (A3) exhibits cytotoxicity in cancer cell lines, while the 2,3,4-trimethoxy isomer demonstrates corrosion inhibition, suggesting positional effects on function .
Herbicidal Activity
Compounds with methoxy-substituted phenyl groups, such as 3,4,5-trimethoxy and 2,4,6-trimethoxy derivatives, show moderate herbicidal activity against rape (Brassica napus) but weak effects on barnyard grass (Echinochloa crus-galli). Activity correlates with substituent symmetry; 3,4,5-trimethoxy derivatives exhibit better lipid membrane penetration .
Cytotoxicity and Antitumor Potential
- The 3,4,5-trimethoxy derivative (A3) was identified as a cytotoxic agent in curcuminoid analogs, with IC₅₀ values comparable to doxorubicin in some cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


